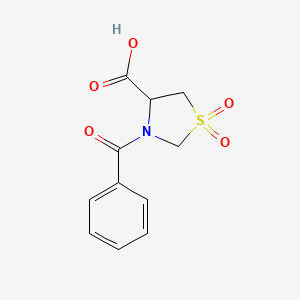
3-Benzoyl-1,3-thiazolidine-4-carboxylic acid 1,1-dioxide
Descripción general
Descripción
3-Benzoyl-1,3-thiazolidine-4-carboxylic acid 1,1-dioxide is a chemical compound with the molecular formula C11H11NO3S . It is a type of thiazolidine, a class of compounds that have been explored for their potential in bioconjugation . Thiazolidines are interesting because they are naturally present in proteins as N-terminal cysteine .
Synthesis Analysis
The synthesis of thiazolidines involves the reaction between 1,2-aminothiols and aldehydes . This reaction is fast, efficient, and stable under physiological conditions . It does not require any catalyst and the resulting thiazolidine product remains stable . This type of bioorthogonal reaction offers enormous potential for the coupling of biomolecules in an efficient and biocompatible manner .Molecular Structure Analysis
The molecular structure of 3-Benzoyl-1,3-thiazolidine-4-carboxylic acid 1,1-dioxide is based on the thiazolidine core, which is a five-membered heterocyclic ring containing one nitrogen and one sulfur atom .Aplicaciones Científicas De Investigación
Anti-Cancer Activity
Thiazolidin-4-one derivatives, which include “3-Benzoyl-1,3-thiazolidine-4-carboxylic acid 1,1-dioxide”, have shown significant anti-cancer activities . This makes them a promising area of research for the development of new cancer therapies.
Anti-Diabetic Properties
The 1,3-thiazolidin-4-ones have been found to possess anti-diabetic properties . This suggests potential applications in the treatment and management of diabetes.
Anti-Microbial Activity
These compounds have demonstrated anti-microbial properties . This could lead to the development of new antibiotics or other treatments for microbial infections.
Antiviral Properties
The 1,3-thiazolidin-4-ones also exhibit antiviral properties . This opens up possibilities for the creation of new antiviral drugs.
Anti-Inflammatory and Anticonvulsant Properties
These compounds have shown both anti-inflammatory and anticonvulsant properties . This suggests potential uses in the treatment of conditions such as arthritis and epilepsy.
Neuroprotective and Antioxidant Activity
Thiazolidine motifs, including “3-Benzoyl-1,3-thiazolidine-4-carboxylic acid 1,1-dioxide”, have shown neuroprotective and antioxidant activity . This suggests potential applications in the treatment of neurodegenerative diseases and conditions caused by oxidative stress.
Synthesis of Heterocyclic Compounds
Thiazolidin-4-one derivatives are used in the synthesis of heterocyclic compounds . These compounds have a wide range of applications in organic chemistry and medicinal chemistry.
Development of New Therapeutic Agents
Thiazolidinone is considered an indispensable anchor for the development of new therapeutic agents . This five-member magic moiety possesses all types of biological activities, making it a highly studied nucleus in the fields of organic, medicinal, and photochemistry .
Direcciones Futuras
The future directions for research on 3-Benzoyl-1,3-thiazolidine-4-carboxylic acid 1,1-dioxide could involve further exploration of its potential in bioconjugation . This could include studying its reaction kinetics, stability under various conditions, and potential applications in the coupling of biomolecules .
Propiedades
IUPAC Name |
3-benzoyl-1,1-dioxo-1,3-thiazolidine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO5S/c13-10(8-4-2-1-3-5-8)12-7-18(16,17)6-9(12)11(14)15/h1-5,9H,6-7H2,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNMXUCJNXICONF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(CS1(=O)=O)C(=O)C2=CC=CC=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Benzoyl-1,3-thiazolidine-4-carboxylic acid 1,1-dioxide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



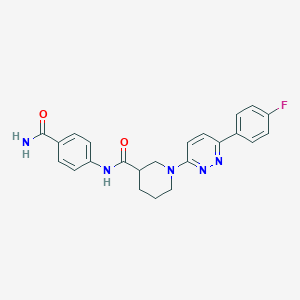
![(Z)-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl 3-(3,4,5-trimethoxyphenyl)acrylate](/img/structure/B3403190.png)
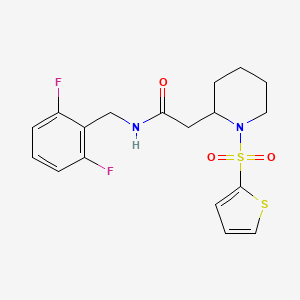
![7-(3-chlorophenyl)-3-(2-phenoxyethyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B3403210.png)
![7-(3-chlorophenyl)-3-(2-methylbenzyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B3403217.png)
![4-cyclopropyl-6-(3,5-dimethoxybenzyl)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B3403224.png)
![2-(4-Fluorophenyl)-4-[(3-methylbenzyl)thio]pyrazolo[1,5-a]pyrazine](/img/structure/B3403229.png)
![7-(4-chlorophenyl)-3-(2-phenoxyethyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B3403246.png)
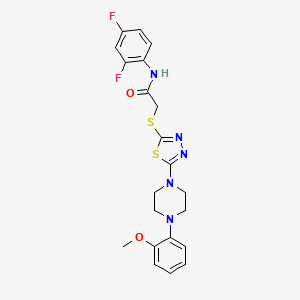
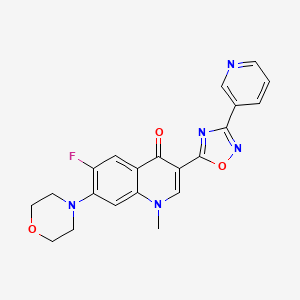
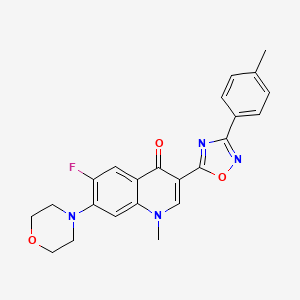
![6-benzyl-2-(((2-(2-ethoxyphenyl)-5-methyloxazol-4-yl)methyl)thio)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B3403287.png)
![1-Cyclohexyl-4-{[5-(3-oxo-3-pyrrolidin-1-ylpropyl)-2-thienyl]carbonyl}piperazine](/img/structure/B3403297.png)
![3-(3-chlorophenyl)-5-(1-{[2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-5-methyl-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole](/img/structure/B3403303.png)